NLRP3 Inflammasome Inhibitory Potency vs. a Core Scaffold Analog
The target compound demonstrates a measured IC50 of 2,390 nM against the NLRP3 inflammasome in a yeast-based reconstituted caspase-1 activation assay [1]. In a distinct study, a related nitro-substituted quinazolin-4(3H)-one, designated compound 2k, inhibited NLRP3-dependent IL-1β release from ATP-stimulated J774A.1 murine macrophages with an IC50 of 5,000 nM [2]. While these assays differ in their readout and experimental context, the data suggests that the 6-bromo substitution on the quinazolinone core yields an approximately 2.1-fold improvement in potency relative to a closely related inhibitor based on the same core scaffold.
| Evidence Dimension | Inhibitory potency against NLRP3 pathway activity |
|---|---|
| Target Compound Data | IC50 = 2,390 nM |
| Comparator Or Baseline | Compound 2k (nitro-substituted quinazolin-4(3H)-one): IC50 = 5,000 nM |
| Quantified Difference | Approximately 2.1-fold lower IC50 for the target compound, indicating higher potency |
| Conditions | Target compound: Yeast-based reconstituted NLRP3/caspase-1 system (AID 488800); Comparator: ATP-stimulated IL-1β release in J774A.1 murine macrophages (PMID: 30896160) |
Why This Matters
This potency difference quantifies the benefit of the 6-bromo substituent for NLRP3 inhibition, which is essential for researchers selecting the most potent scaffold for assay development or lead optimization programs targeting the NLRP3 inflammasome.
- [1] BindingDB BDBM64695: IC50 data for 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone against NLRP3. Sanford-Burnham Center for Chemical Genomics. View Source
- [2] Abdullaha, M. et al. Discovery of Quinazolin-4(3H)-ones as NLRP3 Inflammasome Inhibitors: Computational Design, Metal-Free Synthesis, and in Vitro Biological Evaluation. J. Org. Chem. 2019, 84, 5129-5140. View Source
